molecular formula C5H8BrClN2 B3059885 2-Bromo-1-ethyl-1H-imidazole hydrochloride CAS No. 1390654-34-8

2-Bromo-1-ethyl-1H-imidazole hydrochloride

Cat. No. B3059885
CAS RN: 1390654-34-8
M. Wt: 211.49
InChI Key: GUDRVVSVXWFFCP-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-1H-imidazole hydrochloride is an organic chemical synthesis intermediate . It is a halogenated heterocycle with the empirical formula C5H8BrClN2 and a molecular weight of 211.49 .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a bromine atom attached to one of the carbon atoms . An ethyl group is attached to the carbon atom adjacent to the bromine atom .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its color ranges from white to light brown .

Scientific Research Applications

Antimicrobial and Antifungal Activities Imidazole derivatives, including 2-Bromo-1-ethyl-1H-imidazole hydrochloride, have been extensively studied for their antimicrobial and antifungal properties. These compounds are significant in pharmaceutical industries for the synthesis of drugs like ketoconazole and clotrimazole, which are potent antifungal agents. The antimicrobial activity of imidazole makes it a valuable compound in the development of new drugs aimed at combating microbial resistance. It serves as a critical raw material in synthesizing various antimicrobial and antifungal drugs, underpinning its importance in medical research and pharmaceutical applications (American Journal of IT and Applied Sciences Research, 2022).

Antioxidant Properties Research on the antioxidant capacity of imidazole compounds, including this compound, has shown promising results. These studies focus on understanding the reaction pathways involved in antioxidant assays, such as the ABTS/PP decolorization assay. Imidazole derivatives can participate in various reactions contributing to antioxidant capacity, making them relevant in studies aimed at understanding oxidative stress and its mitigation (International Journal of Molecular Sciences, 2020).

Therapeutic Potential The broad spectrum of pharmacological activities of imidazole derivatives highlights their potential as therapeutic agents. These compounds exhibit significant anti-infective properties, making them candidates for developing new treatments for various infections. The versatility of imidazole compounds in drug synthesis underscores their potential in creating effective therapeutic agents for diverse medical conditions (Current pharmaceutical design, 2016).

Cancer Research Imidazole derivatives, including this compound, are under investigation for their anticancer properties. Studies have focused on understanding the interaction between imidazole compounds and biological targets, which could lead to the development of new anticancer drugs. The research aims to explore the cytotoxic profiles of these compounds and their potential as chemotherapeutic agents (2015).

Electrochemical Applications In the field of electrochemical technology, imidazole derivatives, including this compound, have found applications in energy storage and electroplating. The versatility and chemical stability of these compounds make them suitable for various electrochemical applications, contributing to advancements in energy storage technologies (Journal of The Electrochemical Society, 2017).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), causing serious eye damage (Category 1), and causing specific target organ toxicity (single exposure, Category 3) with the respiratory system being the target organ .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-ethyl-1H-imidazole hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.

properties

IUPAC Name

2-bromo-1-ethylimidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.ClH/c1-2-8-4-3-7-5(8)6;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDRVVSVXWFFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1390654-34-8
Record name 1H-Imidazole, 2-bromo-1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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